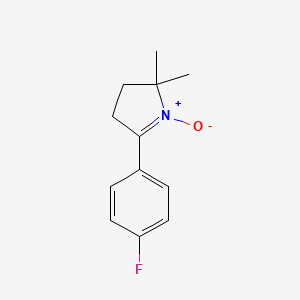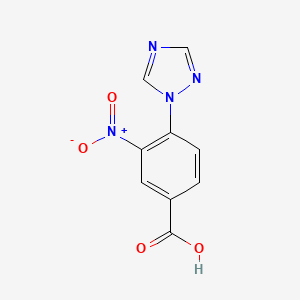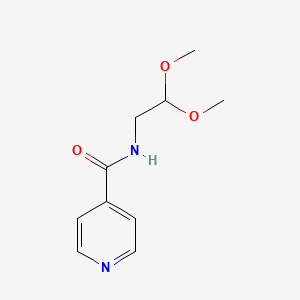
叔丁基 4-(4-氨基甲酰苯基)哌啶-1-甲酸酯
描述
Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine .
Molecular Structure Analysis
The molecular formula of 1-Boc-4-AP is C16H24N2O2 . The molar mass is 276.380 g·mol −1 . The exact molecular structure of Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate is not found in the search results.科学研究应用
合成路线和工业应用
叔丁基 4-(4-氨基甲酰苯基)哌啶-1-甲酸酯化合物用于合成各种药物,如凡德他尼。凡德他尼的合成包括一系列步骤,包括取代、脱保护、甲基化、硝化、还原、环化、氯化和取代,起始于叔丁基 4-((甲苯磺酰氧)甲基)哌啶-1-甲酸酯。由于其较高的产率和商业可行性,该合成路线是工业生产的首选 (Mi,2015)。
在 N-杂环不对称合成中的作用
叔丁基 4-(4-氨基甲酰苯基)哌啶-1-甲酸酯与手性 N-杂环的合成有关,特别是通过使用手性亚磺酰胺(如叔丁基亚磺酰胺)。这些方法可以获得各种哌啶、吡咯烷、氮杂环丁烷及其衍生物,它们是许多天然产物和治疗相关化合物中的关键结构基序 (Philip 等人,2020)。
环境和生态毒理学研究
虽然与叔丁基 4-(4-氨基甲酰苯基)哌啶-1-甲酸酯没有直接关系,但对类似叔丁基化合物(如合成酚类抗氧化剂 (SPA) 和 4-叔辛基苯酚)的研究提供了对叔丁基衍生物的环境出现、人类接触和毒性的见解。这些研究强调了了解此类化合物的环境行为和潜在健康影响的必要性,提出了未来研究和开发更安全替代品的领域 (Liu & Mabury,2020);(Olaniyan 等人,2020)。
药效团研究
叔丁基 4-(4-氨基甲酰苯基)哌啶-1-甲酸酯的结构可以与芳基环烷基胺相关,芳基环烷基胺在抗精神病药中充当药效团。对这些基团的研究突出了芳基烷基取代基在提高 D2 样受体结合亲和力效能和选择性中的重要性,表明在开发新的抗精神病药物中具有潜在应用 (Sikazwe 等人,2009)。
安全和危害
作用机制
Target of Action
The primary target of Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate is currently unknown
Result of Action
The molecular and cellular effects of Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary target and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . Specific information on how these factors influence the action of tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate is currently unavailable .
属性
IUPAC Name |
tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)12-4-6-14(7-5-12)15(18)20/h4-7,13H,8-11H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOURZNDIJCPKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157545 | |
| Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-32-2 | |
| Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162997-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)
![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)







